Benzoylaconitine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Benzoylaconine has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Benzoylaconine (BAC) primarily targets Toll-like receptors (TLRs) , specifically TLR4 , and TAK1 , a crucial upstream regulatory factor of TLR-induced MAPK and NF-κB signaling . These receptors play a significant role in the immune response processes, such as the secretion of cytokines and antigen presentation .

Mode of Action

BAC interacts with its targets by inhibiting the activation of TLR-induced MAPK and NF-κB pathways . It suppresses the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . BAC also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .

Biochemical Pathways

BAC affects the MAPK and NF-κB signaling pathways. It inhibits LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of p65 . The elevated protein levels of JNK, p38, and ERK phosphorylation after LPS stimulation are effectively restored by BAC treatment .

Pharmacokinetics

It is known that bac is a derivative of aconitum carmichaelii, which undergoes metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures, primarily in the mucosa of the gastrointestinal tract, liver, and plasma .

Result of Action

BAC exhibits an anti-inflammatory effect by inhibiting TLR-induced MAPK and NF-κB pathways . It significantly suppresses the release of pro-inflammatory cytokines and mediators, and downregulates the elevated protein levels of iNOS and COX-2 . In addition, BAC induces mitochondrial biogenesis in mice through activating AMPK signaling cascade .

Action Environment

The action of BAC can be influenced by environmental factors such as the presence of LPS, which stimulates macrophages to initiate a series of inflammatory responses . The efficacy of BAC may also be affected by the presence of other compounds, as seen in its use in traditional Chinese medicine .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La benzoylaconine peut être synthétisée par estérification de l'aconitine, un autre alcaloïde présent dans les espèces d'Aconitum . La réaction implique généralement l'utilisation de chlorure de benzoyle en présence d'une base telle que la pyridine ou la triéthylamine. La réaction est effectuée sous reflux pour assurer une estérification complète .

Méthodes de production industrielle : La production industrielle de la benzoylaconine implique l'extraction de l'aconitine des racines d'Aconitum carmichaelii, suivie de sa modification chimique. Le processus d'extraction utilise généralement des solvants comme l'éthanol ou le méthanol, et l'estérification ultérieure est réalisée à l'aide de chlorure de benzoyle dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions : La benzoylaconine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque et acide acétique comme solvant.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles comme le méthylate de sodium ou le cyanure de potassium dans des solvants polaires.

Principaux produits :

Oxydation : this compound N-oxyde.

Réduction : Dihydrobenzoylaconine.

Substitution : Divers dérivés benzoylaconine substitués.

4. Applications de la recherche scientifique

La benzoylaconine a une large gamme d'applications dans la recherche scientifique :

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, de l'inflammation et du cancer

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique.

5. Mécanisme d'action

La benzoylaconine exerce ses effets principalement par l'inhibition des voies de signalisation NF-κB et MAPK médiées par le récepteur de type Toll . Cette inhibition conduit à une réduction de la libération de cytokines et de médiateurs pro-inflammatoires, tels que l'interleukine-6, le facteur de nécrose tumorale-alpha et l'oxyde nitrique . De plus, la benzoylaconine active la cascade de signalisation de la protéine kinase activée par l'AMP, favorisant la biogenèse mitochondriale et améliorant la production d'énergie cellulaire .

Comparaison Avec Des Composés Similaires

La benzoylaconine est structurellement similaire à d'autres alcaloïdes de type aconitine, tels que l'aconitine, la mesaconitine et l'hypaconitine . Elle est unique par son profil pharmacologique spécifique, en particulier ses effets cardioprotecteurs prononcés et ses propriétés anti-inflammatoires .

Composés similaires :

Aconitine : Connue pour ses effets analgésiques et anti-inflammatoires, mais avec une toxicité plus élevée.

Mesaconitine : Partage des propriétés pharmacologiques similaires, mais diffère par son groupe ester.

Hypaconitine : Présente une bioactivité similaire, mais avec des variations dans son profil de toxicité.

La combinaison distincte d'effets thérapeutiques et de toxicité plus faible de la benzoylaconine par rapport aux autres alcaloïdes de type aconitine en fait un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles .

Propriétés

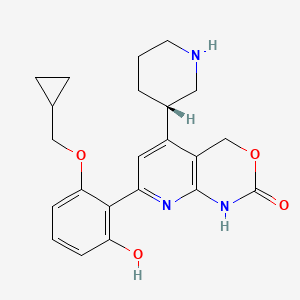

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJXZSFKLJCHLH-KYSNEVMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

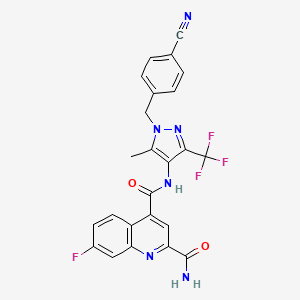

![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B605942.png)

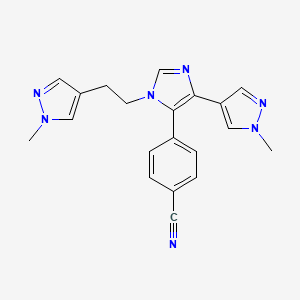

![2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride](/img/structure/B605946.png)

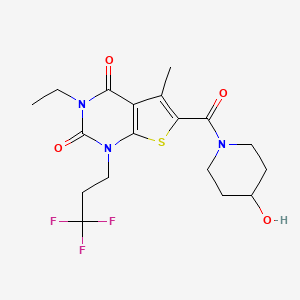

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

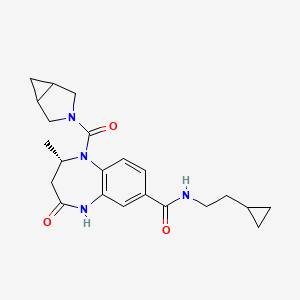

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)